molecular formula C6H5BrClN3O B3003780 6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride CAS No. 2260937-84-4

6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride

Cat. No.: B3003780
CAS No.: 2260937-84-4
M. Wt: 250.48
InChI Key: PJUBMDARCYIJCA-UHFFFAOYSA-N
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Description

6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound is characterized by a bromine atom at the 6th position of the pyrazolo[1,5-a]pyrimidine ring system, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-bromopyrazole with ethyl acetoacetate, followed by cyclization in the presence of a suitable acid catalyst . The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl or alkyne-linked derivatives .

Scientific Research Applications

6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolo[1,5-a]pyrimidine core play crucial roles in binding to these targets, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromopyrazolo[1,5-a]pyridine-2-amine
  • 3-Bromo-1H-pyrazolo[3,4-b]pyridine
  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine

Uniqueness

6-Bromopyrazolo[1,5-a]pyrimidin-2(1H)-one hydrochloride is unique due to its specific substitution pattern and the presence of the bromine atom at the 6th position. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

6-bromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O.ClH/c7-4-2-8-5-1-6(11)9-10(5)3-4;/h1-3H,(H,9,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUBMDARCYIJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2NC1=O)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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